molecular formula C13H9FN2O4 B3912574 3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide

3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide

Cat. No.: B3912574
M. Wt: 276.22 g/mol
InChI Key: LXWONXNGGXOAEJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide is an aromatic compound that features a benzamide core substituted with a fluoro group at the 3-position and a nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the benzene ring.

    Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and fluorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Replacement of the fluoro group with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of a benzophenone derivative.

    Reduction: Formation of an aniline derivative.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 3-fluoro-N-(2-hydroxy-5-chlorophenyl)benzamide
  • 3-fluoro-N-(2-hydroxy-5-bromophenyl)benzamide

Uniqueness

3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide is unique due to the presence of both a nitro group and a fluoro group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-9-3-1-2-8(6-9)13(18)15-11-7-10(16(19)20)4-5-12(11)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWONXNGGXOAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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